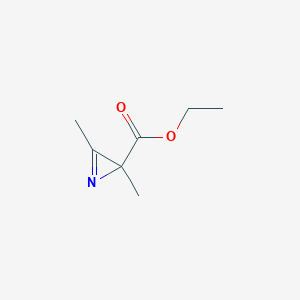

Ethyl 2,3-dimethylazirine-2-carboxylate

Beschreibung

Ethyl 2,3-dimethylazirine-2-carboxylate is a strained heterocyclic compound containing a three-membered azirine ring (a nitrogen-containing analog of cyclopropane) substituted with two methyl groups and an ester functional group. The azirine ring’s high ring strain and electron-deficient nature make it reactive, particularly in cycloaddition reactions and as a precursor to bioactive molecules. Its ester moiety enhances solubility in organic solvents, facilitating synthetic applications.

Eigenschaften

CAS-Nummer |

14369-89-2 |

|---|---|

Molekularformel |

C7H11NO2 |

Molekulargewicht |

141.17 g/mol |

IUPAC-Name |

ethyl 2,3-dimethylazirine-2-carboxylate |

InChI |

InChI=1S/C7H11NO2/c1-4-10-6(9)7(3)5(2)8-7/h4H2,1-3H3 |

InChI-Schlüssel |

KKULBWQWJAGWFK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(C(=N1)C)C |

Kanonische SMILES |

CCOC(=O)C1(C(=N1)C)C |

Synonyme |

2H-Azirine-2-carboxylicacid,2,3-dimethyl-,ethylester(8CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2,3-dimethylazirine-2-carboxylate with analogous azirine derivatives and related heterocycles, focusing on reactivity, stability, and functional group contributions.

Comparison with Ethyl 1,9-Dihydroxyacridine-2-Carboxylate

Comparison with 2-Methyl-1,3-Dioxolane (CAS 497-26-7)

2-Methyl-1,3-dioxolane is a five-membered cyclic ether with a methyl substituent. Unlike the azirine compound, its oxygen-containing ring is less strained and more stable. Dioxolanes are commonly used as solvents or protecting groups, whereas azirines are typically reactive intermediates. The CAS registry entry for 2-methyl-1,3-dioxolane (497-26-7) confirms its well-established industrial role, contrasting with the niche research applications of azirine derivatives .

Comparison with 2-Ethyl-2-Methyl-1,3-Dioxolane (CAS 126-39-6)

This compound shares structural motifs (ester-like oxygen atoms and alkyl substituents) but lacks the azirine ring’s nitrogen and strain. Its systematic name, 1,3-Dioxolane, 2-ethyl-2-methyl-, reflects a saturated ring system with minimal reactivity compared to the azirine’s electrophilic character .

Key Research Findings and Limitations

- Reactivity : this compound’s ring strain facilitates [2+1] or [3+2] cycloadditions, unlike the inertness of dioxolanes .

- Synthesis Challenges : Azirines often require specialized conditions (e.g., photolysis or transition-metal catalysis) due to their instability, whereas dioxolanes are synthesized via milder acid-catalyzed cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.